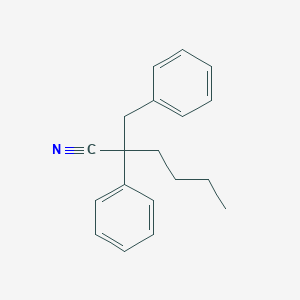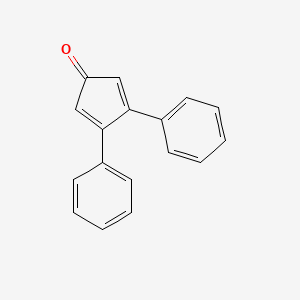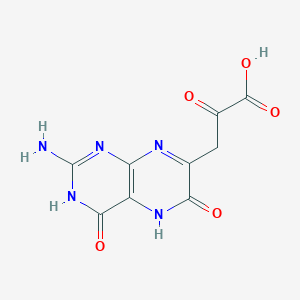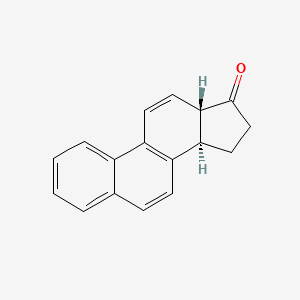
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom and a phenylmethanone group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone typically involves the reaction of a suitable brominated precursor with a pyrazole derivative. One common method is the cyclization of a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.
Pathways Involved: The specific pathways involved can vary depending on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(4-chloro-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a chlorine atom instead of bromine.
(4-fluoro-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a fluorine atom instead of bromine.
(4-methyl-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone can influence its reactivity and interactions with other molecules, making it unique compared to its analogs. This uniqueness can be leveraged in designing specific reactions or applications where the bromine atom plays a crucial role.
Propiedades
Número CAS |
6631-00-1 |
|---|---|
Fórmula molecular |
C10H9BrN2O |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C10H9BrN2O/c11-8-6-12-13-9(8)10(14)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clave InChI |
QYLNQDMCYFJUEC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(N=N1)C(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


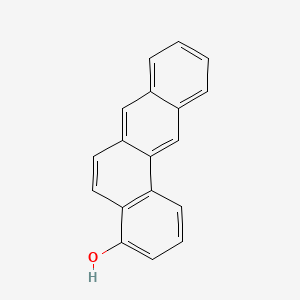
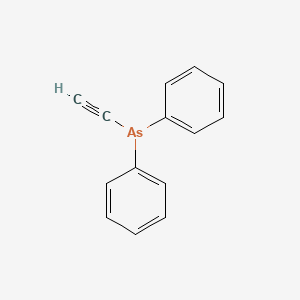
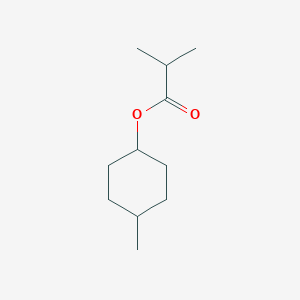


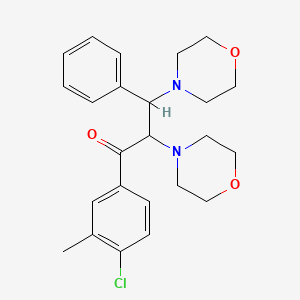

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
